molecular formula C11H12N2O3S B5756267 2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B5756267
M. Wt: 252.29 g/mol
InChI Key: SNKUCPGLOFLCTO-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-14-7-4-5-8(9(6-7)15-2)10-12-13-11(16-10)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKUCPGLOFLCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,4-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of both the oxadiazole ring and the methylsulfanyl group.

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